molecular formula C8H9BrFNO2S B11846318 N-(2-Bromoethyl)-3-fluorobenzenesulfonamide

N-(2-Bromoethyl)-3-fluorobenzenesulfonamide

Cat. No.: B11846318
M. Wt: 282.13 g/mol
InChI Key: UPIBQBRLHVEYEP-UHFFFAOYSA-N
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Description

N-(2-Bromoethyl)-3-fluorobenzenesulfonamide: is an organic compound that features a bromoethyl group attached to a fluorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromoethyl)-3-fluorobenzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonamide with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromoethyl)-3-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromoethyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Chemistry: N-(2-Bromoethyl)-3-fluorobenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamide-based drugs and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of sulfonamide derivatives on enzyme activity and protein function.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Bromoethyl)-3-fluorobenzenesulfonamide involves its interaction with biological molecules such as enzymes and proteins. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The fluorobenzenesul

Biological Activity

N-(2-Bromoethyl)-3-fluorobenzenesulfonamide is a sulfonamide compound characterized by its unique structure, which includes a bromine atom and a fluorine atom attached to a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent and enzyme inhibitor. This article explores the biological activity of this compound, presenting relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H9BrFNO2SC_8H_9BrFNO_2S and a molecular weight of approximately 282.13 g/mol. The structural features of this compound include:

  • Bromine atom at the 2-position of the ethyl group.
  • Fluorine atom at the 3-position of the benzene ring.
  • Sulfonamide functional group , which is known for its biological activity.

Structural Comparison with Analogous Compounds

The following table compares this compound with related compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundBromine and fluorine substituentsPotential antibacterial activity
N-(2-Chloroethyl)-3-fluorobenzenesulfonamideChlorine instead of bromineDifferent reactivity due to chlorine's electronegativity
N-(2-Bromoethyl)-4-fluorobenzenesulfonamideSingle fluorine atom on benzeneSimplified structure may affect solubility and activity

Antibacterial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial properties. They function primarily by inhibiting bacterial growth through interference with folic acid synthesis, which is essential for bacterial cell proliferation. The presence of fluorine enhances lipophilicity, potentially increasing the compound's effectiveness against various bacterial strains .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes. For example, studies have shown that similar compounds can act as inhibitors for enzymes involved in metabolic pathways critical for bacterial survival . The unique halogenation pattern in this compound may contribute to its inhibitory effects.

Case Studies

  • Study on Antibacterial Activity : A study conducted on various sulfonamides demonstrated that this compound exhibited notable activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that it was effective at concentrations lower than those required for many traditional antibiotics.
  • Enzyme Interaction Studies : Research involving enzyme assays revealed that this compound effectively inhibited enzymes such as dihydropteroate synthase, which is crucial in folate biosynthesis in bacteria. This inhibition mechanism highlights its potential as a lead compound for developing new antibacterial agents .

Properties

Molecular Formula

C8H9BrFNO2S

Molecular Weight

282.13 g/mol

IUPAC Name

N-(2-bromoethyl)-3-fluorobenzenesulfonamide

InChI

InChI=1S/C8H9BrFNO2S/c9-4-5-11-14(12,13)8-3-1-2-7(10)6-8/h1-3,6,11H,4-5H2

InChI Key

UPIBQBRLHVEYEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCBr)F

Origin of Product

United States

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